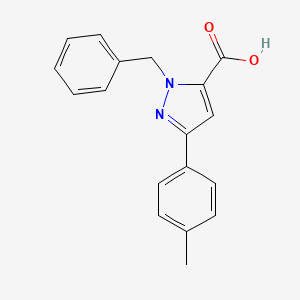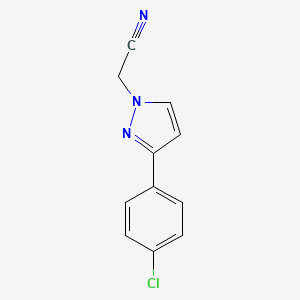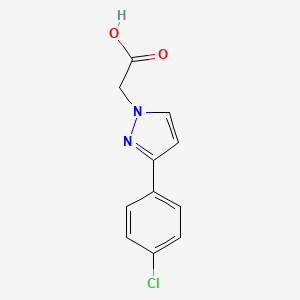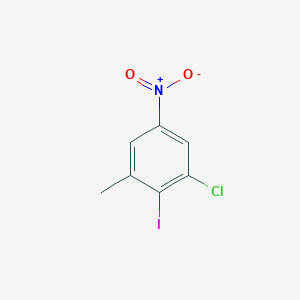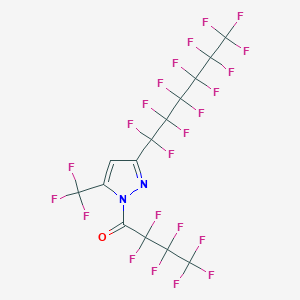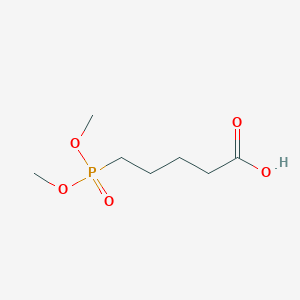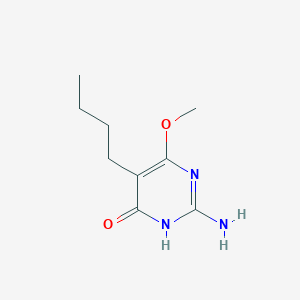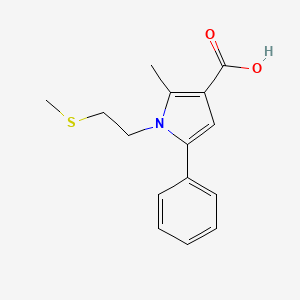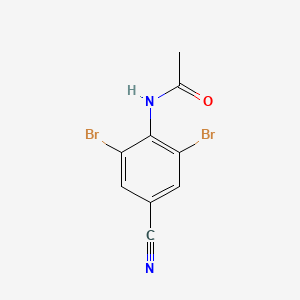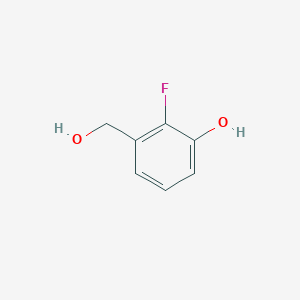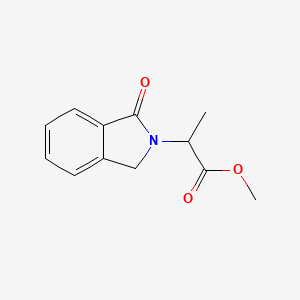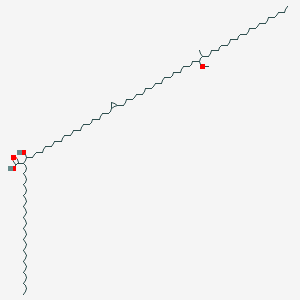
Mycolic acid IIa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mycolic acid IIa is a type of mycolic acid, which are long-chain fatty acids found in the cell walls of Mycobacteriales, a group of bacteria that includes Mycobacterium tuberculosis, the causative agent of tuberculosis . Mycolic acids are essential components of the mycobacterial cell envelope, contributing to the bacteria’s resistance to chemical damage and dehydration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mycolic acids involves multiple steps, including the fatty acid synthase I (FAS-I) and fatty acid synthase II (FAS-II) systems . The FAS-I system produces C20-S-coenzyme A, which is then elongated by the FAS-II system to form long-chain fatty acids .
Industrial Production Methods: Industrial production of mycolic acids typically involves the cultivation of mycobacteria, followed by extraction and purification of the acids. The process includes saponification, extraction with chloroform, and derivatization . These steps are carried out under controlled conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Mycolic acids undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the structure and function of the acids.
Common Reagents and Conditions: Common reagents used in the reactions of mycolic acids include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of mycolic acids include modified fatty acids with different functional groups, such as hydroxyl, methoxy, and keto groups . These modifications are crucial for the biological activity and function of the acids .
Scientific Research Applications
Mycolic acid IIa has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the biosynthesis and modification of long-chain fatty acids . In biology, it plays a crucial role in understanding the structure and function of mycobacterial cell walls . In medicine, this compound is a target for developing new drugs to treat tuberculosis and other mycobacterial infections . In industry, it is used in the production of biosurfactants and other bioactive compounds .
Mechanism of Action
The mechanism of action of mycolic acid IIa involves its incorporation into the mycobacterial cell wall, where it contributes to the bacteria’s resistance to chemical damage and dehydration . The molecular targets and pathways involved include the fatty acid synthase systems and polyketide synthase Pks13 . These enzymes are essential for the biosynthesis and modification of mycolic acids, making them potential targets for new drug development .
Comparison with Similar Compounds
Mycolic acid IIa is similar to other mycolic acids, such as alpha-mycolic acid, methoxy-mycolic acid, and keto-mycolic acid . it is unique in its specific structure and functional groups, which contribute to its distinct biological activity . Other similar compounds include long-chain fatty acids found in the cell walls of other mycobacteria and related species .
Properties
IUPAC Name |
2-[1-hydroxy-18-[2-(17-methoxy-18-methylhexatriacontyl)cyclopropyl]octadecyl]hexacosanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H168O4/c1-5-7-9-11-13-15-17-19-21-23-24-25-26-27-28-32-39-45-51-57-63-69-75-82(85(87)88)83(86)76-70-64-58-52-46-40-33-29-31-37-43-49-55-61-67-73-80-78-81(80)74-68-62-56-50-44-38-34-35-41-47-53-59-65-71-77-84(89-4)79(3)72-66-60-54-48-42-36-30-22-20-18-16-14-12-10-8-6-2/h79-84,86H,5-78H2,1-4H3,(H,87,88) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIWMXAOKUXQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCCCCC1CC1CCCCCCCCCCCCCCCCC(C(C)CCCCCCCCCCCCCCCCCC)OC)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H168O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1254.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine](/img/structure/B3043951.png)
